Regioisomer-Specific GAK Inhibition: [5,4-c] vs. [4,3-b] vs. [4,5-b] Scaffolds Demonstrate Dramatically Divergent Kinase Affinity
A direct head-to-head comparison of isothiazolopyridine regioisomers reveals that kinase inhibitory activity is exquisitely sensitive to ring fusion geometry. The isothiazolo[4,3-b]pyridine scaffold has been extensively validated as a potent GAK inhibitor scaffold with demonstrated antiviral activity [1]. In contrast, when the closely related isothiazolo[4,5-b]pyridine series was synthesized and evaluated under identical assay conditions, none of the newly synthesized compounds exhibited any measurable GAK inhibitory activity [1]. The isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide scaffold represents a distinct regioisomeric geometry with the 1,1-dioxide oxidation state, placing it in a unique chemical space that may yield target engagement profiles distinct from both [4,3-b] and [4,5-b] series.
| Evidence Dimension | GAK inhibitory activity |
|---|---|
| Target Compound Data | Not directly tested for GAK inhibition in this study; scaffold represents distinct [5,4-c] geometry with 1,1-dioxide functionality |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridines: validated GAK inhibitors; Isothiazolo[4,5-b]pyridines: no GAK inhibitory activity detected |
| Quantified Difference | Complete loss of activity: from validated inhibitors ([4,3-b]) to inactive series ([4,5-b]) |
| Conditions | GAK enzymatic inhibition assay; molecular modeling |
Why This Matters
This demonstrates that regioisomer selection is not interchangeable; procurement of the precise [5,4-c] 1,1-dioxide scaffold ensures research explores a distinct chemical space with potentially unique target selectivity compared to other isothiazolopyridine regioisomers.
- [1] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 2024, 22(36), 7373-7389. View Source
